molecular formula C9H9BrO2S B8581537 2-bromo-1-(4-methylsulfinylphenyl)ethanone

2-bromo-1-(4-methylsulfinylphenyl)ethanone

Cat. No.: B8581537
M. Wt: 261.14 g/mol
InChI Key: CEMKIRHUBYIJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-1-(4-methylsulfinylphenyl)ethanone is an organic compound known for its versatility in synthetic chemistry. It is characterized by the presence of a bromide group attached to a phenacyl moiety, which is further substituted with a methylsulphinyl group. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(4-methylsulfinylphenyl)ethanone typically involves the bromination of 4-Methylsulphinylacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like carbon tetrachloride or acetic acid. The reaction conditions often require cooling to control the exothermic nature of the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2-bromo-1-(4-methylsulfinylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-bromo-1-(4-methylsulfinylphenyl)ethanone is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-bromo-1-(4-methylsulfinylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromide group acts as a leaving group, facilitating nucleophilic substitution reactions. The methylsulphinyl group can undergo oxidation or reduction, altering the electronic properties of the molecule and enabling further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-bromo-1-(4-methylsulfinylphenyl)ethanone is unique due to the presence of both the bromide and methylsulphinyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

2-bromo-1-(4-methylsulfinylphenyl)ethanone

InChI

InChI=1S/C9H9BrO2S/c1-13(12)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

CEMKIRHUBYIJCX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-bromo-1-(4-methylsulphanylphenyl)-1-ethanone (3.7 g, 15 mmol) in CHCl3 (50 ml) is maintained at a temperature of −5° C. A solution of m-chloroperbenzoic acid (70%, 3.7 g, 15 mmol) in CHCl3 (30 ml) cooled to 0° C. is added dropwise while maintaining an IT of −5° C. to 0° C. After stirring for ½ hour in the cold, the deposited m-chlorobenzoic acid is filtered off. The filtrate is first washed with NaHCO3 solution (8% strength, 50 ml) until acid-free and then rewashed with water (50 ml). The CHCl3 phase dried over Na2SO4 sicc. is concentrated in vacuo. A yellowish residue (1.3 g) results.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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